molecular formula C20H18ClN3O3S B2626355 2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 958708-74-2

2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2626355
CAS RN: 958708-74-2
M. Wt: 415.89
InChI Key: ZELUQXVZGYQKCA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformational Analysis

  • The chemical's derivatives show a range of biological activities and have been subject to structural analysis to understand different molecular conformations and hydrogen bonding patterns. In a specific study, molecules of similar compounds were found to adopt different molecular conformations, showcasing the complexity of their structural characteristics (Narayana et al., 2016).

Synthesis and Characterization

  • Detailed synthesis and spectroscopic characterization of compounds related to 2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide have been conducted, indicating a robust methodology for creating and confirming the structure of these complex molecules (Salian et al., 2017).

Coordination Complexes and Antioxidant Activity

  • Coordination complexes involving derivatives of the compound have been synthesized, and their structure has been determined using various spectroscopic techniques. The study also explored the antioxidant activity of these complexes, showcasing their potential in various biological applications (Chkirate et al., 2019).

Anticancer Properties

  • Research on derivatives of this compound indicated promising anticancer activities, particularly in the design of drug-like small molecules. These studies suggest the compound's relevance in the development of new anticancer drugs (Yushyn et al., 2022).

Antimicrobial Activity

  • The antimicrobial potential of compounds related to this compound has been explored. The synthesis of new heterocycles incorporating the antipyrine moiety demonstrated significant antimicrobial properties (Bondock et al., 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-4-2-3-5-18(13)24-20(16-11-28(26)12-17(16)23-24)22-19(25)10-27-15-8-6-14(21)7-9-15/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELUQXVZGYQKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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